molecular formula C22H28Cl2N6O2 B2598824 7-(3,4-dichlorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898464-24-9

7-(3,4-dichlorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2598824
CAS No.: 898464-24-9
M. Wt: 479.41
InChI Key: CTZFTYYYNIVSRQ-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules These compounds are characterized by their bicyclic structure, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dichlorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride, 3-methylxanthine, and 4-pentylpiperazine.

    Alkylation: The first step involves the alkylation of 3-methylxanthine with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

    N-Alkylation: The intermediate product is then subjected to N-alkylation with 4-pentylpiperazine under reflux conditions in a solvent like ethanol or methanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Benzyl-substituted purine derivatives.

    Substitution: Various substituted benzyl purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and structural requirements for biological activity.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound

Properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N6O2/c1-3-4-5-8-28-9-11-29(12-10-28)21-25-19-18(20(31)26-22(32)27(19)2)30(21)14-15-6-7-16(23)17(24)13-15/h6-7,13H,3-5,8-12,14H2,1-2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZFTYYYNIVSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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